Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate
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Overview
Description
Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is an organic compound with the molecular formula C15H12F2O3. It is a derivative of benzoate, featuring fluorine and methoxy substituents on the aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Types of Reactions:
Substitution Reactions: The fluorine atoms on the aromatic rings can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the ester group to alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in these reactions.
Major Products: The major products formed from these reactions include various substituted benzoates, alcohols, aldehydes, and acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and methoxy group can influence the binding affinity and specificity of the compound, leading to its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl 2-fluorobenzoate: Similar in structure but lacks the additional fluorine and methoxy substituents.
Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate: Similar but with different substitution patterns on the aromatic rings.
Uniqueness: Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methoxy groups provides distinct properties that can be leveraged in various applications .
Properties
IUPAC Name |
methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-14-6-4-10(16)8-12(14)9-3-5-11(13(17)7-9)15(18)20-2/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPFZGSKLLCAEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742890 |
Source
|
Record name | Methyl 3,5'-difluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-32-7 |
Source
|
Record name | Methyl 3,5'-difluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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